5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-8-6-11-5-7-2-1-3-9(7)8/h5-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDCJBEIWPQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222619 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15524-47-7 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15524-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5h,6h,7h Cyclopenta C Pyridine 4 Carbonitrile
Transformations Involving the Nitrile Group
The nitrile group (C≡N) in 5H,6H,7H-Cyclopenta[c]pyridine-4-carbonitrile is a versatile functional handle for synthetic modifications. Its reactivity is characterized by the electrophilicity of the carbon atom and the ability of the triple bond to participate in various addition reactions.
Nucleophilic Additions and Substitutions at the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of new functional groups. For instance, Grignard reagents can add to the nitrile to form imines, which can be subsequently hydrolyzed to ketones. wikipedia.org Similarly, organozinc compounds can participate in the Blaise reaction. wikipedia.org
The general mechanism for nucleophilic addition to the nitrile group involves the attack of a nucleophile on the electrophilic carbon, breaking the pi bond and forming a tetrahedral intermediate. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.
Functional Group Interconversions of the Carbonitrile
The carbonitrile group of this compound can be converted into other important functional groups. One of the most common transformations is hydrolysis, which can be performed under either acidic or basic conditions. acs.org Acid-catalyzed hydrolysis typically proceeds through protonation of the nitrogen atom, followed by attack of water. This leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid upon heating. acs.org
Another important interconversion is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.
Cycloaddition Reactions Involving the C≡N Bond
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. researchgate.nettandfonline.com For example, in the presence of a suitable 1,3-dipole, such as a nitrile oxide or a nitrile imine, this compound can undergo cycloaddition to form oxadiazole or triazole derivatives, respectively. oup.comresearchgate.net
These reactions are often concerted and can exhibit high regioselectivity. oup.comnih.gov The regioselectivity is governed by the electronic properties of both the nitrile and the 1,3-dipole. acs.org
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactions on the Pyridine Scaffold
Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. atlas.org Furthermore, under the acidic conditions often required for SEAr reactions, the nitrogen atom is protonated, further deactivating the ring. rsc.org
When electrophilic substitution does occur, it is generally directed to the 3- and 5-positions (meta to the nitrogen atom), as the intermediate carbocations from attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positively charged nitrogen. atlas.org However, the presence of the fused cyclopentane (B165970) ring and the electron-withdrawing nitrile group in this compound would further influence the regioselectivity of such reactions.
Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (the 2- and 4-positions). stackexchange.comwikipedia.org The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com
In the case of this compound, the presence of a good leaving group at a position activated by the ring nitrogen would facilitate SNAr reactions. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity. nih.gov
Interactive Data Tables
Table 1: Examples of Nucleophilic Additions to Nitriles
| Nucleophile | Product after Hydrolysis | Reference |
| Grignard Reagent (R-MgX) | Ketone (R-C=O) | wikipedia.org |
| Organozinc Reagent (R-ZnX) | β-Enamino ester or β-keto ester | wikipedia.org |
| Alcohol (R-OH) | Imidate or Carboxylic acid ester | wikipedia.org |
Table 2: Conditions for Nitrile Hydrolysis
| Conditions | Intermediate Product | Final Product | Reference |
| Aqueous Acid (e.g., H₂SO₄), Heat | Amide | Carboxylic Acid | acs.org |
| Aqueous Base (e.g., NaOH), Heat | Carboxylate Salt | Carboxylic Acid (after acidification) | acs.org |
Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
| Position of Attack | Stability of Intermediate | Major Product(s) | Reference |
| C-2 (ortho) | Destabilized | Minor | atlas.org |
| C-3 (meta) | More Stable | Major | atlas.org |
| C-4 (para) | Destabilized | Minor | atlas.org |
C-H Functionalization Strategies
The pyridine core of this compound is an electron-deficient heterocycle, which influences the reactivity of its C-H bonds. Functionalization of such azine systems can be challenging but is a valuable tool for late-stage modification of complex molecules. nih.gov General strategies for the C-H functionalization of pyridines often involve radical addition processes, metal-catalyzed C-H activation, or transformations proceeding through dearomatized intermediates. nih.gov
For pyridine and its derivatives, radical additions, such as those seen in Minisci-type reactions, are a common approach. nih.gov These reactions typically proceed with high regioselectivity, favoring functionalization at the positions ortho and para to the nitrogen atom. In the case of this compound, this would correspond to the C1 and C3 positions. The specific regioselectivity can be influenced by the use of N-activating groups, which can direct the addition to either the C1 or C3 position depending on the activator and the incoming nucleophile. nih.gov
Transformations of the Cyclopentane Ring
The saturated cyclopentane ring fused to the pyridine core offers additional opportunities for chemical modification.
The carbon atoms of the cyclopentane ring are activated by their proximity to the electron-withdrawing pyridine ring and nitrile group. The methylene (B1212753) groups at the C5 and C7 positions are adjacent to the pyridine ring, making their C-H bonds potentially susceptible to deprotonation and subsequent functionalization. Specifically, the C5 position is alpha to the pyridine nitrogen, which can influence its reactivity.
While direct experimental data on this compound is limited, related structures provide insights. For instance, in derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine system, the methylene protons of the cyclopentane ring are observable in ¹H NMR spectra as triplets, indicating their presence in a saturated ring system. nih.govacs.org Functionalization at these positions could potentially be achieved through various methods, including radical halogenation or metal-catalyzed C-H oxidation, although such reactions would need to compete with reactions on the more reactive pyridine ring.
Ring-opening and ring-expansion reactions of the cyclopentane ring in this fused system are not commonly reported. However, the synthesis of related atropochiral 5H-cyclopenta[2,1-b:3,4-b']dipyridine ligands has been applied in asymmetric ring-opening reactions of cyclic diaryliodoniums. nih.gov This suggests that the broader class of cyclopenta-fused pyridines can be involved in ring-opening processes, albeit as catalysts or ligands rather than substrates. The stability of the fused aromatic-alicyclic ring system generally makes ring-opening reactions energetically unfavorable without specific activating groups or reaction conditions.
Multi-component Reactions and Cascade Sequences in Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules in a single step. While specific MCRs for the synthesis of this compound are not detailed in the literature, the synthesis of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been achieved through such methods. researchgate.netbohrium.com
One notable example is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, which leads to the formation of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines. researchgate.net Another approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile, catalyzed by a sodium alkoxide, to yield highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govacs.org These reactions demonstrate the utility of MCRs in rapidly assembling the cyclopenta[b]pyridine core and could potentially be adapted for the synthesis of the [c] isomer.
The following table summarizes a selection of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, showcasing the structural diversity achievable through multi-component synthesis. nih.gov
| Compound Name | R¹ | R² |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | OEt | pyridin-2-yl |
| 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | OMe | pyridin-2-yl |
| 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | OMe | pyridin-4-yl |
| 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | OEt | 2-methoxyphenyl |
These examples highlight the modularity of MCRs, allowing for the introduction of various substituents onto the core structure. researchgate.net Such strategies are valuable in medicinal chemistry and materials science for the creation of libraries of novel compounds.
Theoretical and Computational Chemistry Studies of 5h,6h,7h Cyclopenta C Pyridine 4 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that can be difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By optimizing the molecular structure to find the lowest energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following data is illustrative of typical parameters obtained from DFT calculations for related heterocyclic compounds, as specific data for the title compound is not available.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (Pyridine) | Carbon-Carbon bond length in the pyridine (B92270) ring | 1.39 - 1.42 Å |
| C-N (Pyridine) | Carbon-Nitrogen bond length in the pyridine ring | 1.33 - 1.37 Å |
| C-C (Cyclopentane) | Carbon-Carbon single bond length in the fused ring | 1.52 - 1.55 Å |
| C≡N (Nitrile) | Carbon-Nitrogen triple bond length of the nitrile group | ~1.16 Å |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's stability and reactivity. For related pyridine carbonitrile compounds, FMO analysis has been used to explain intramolecular charge transfer and predict reactive behavior. figshare.com
Table 2: Key Reactivity Descriptors from FMO Analysis (Note: Values are representative for pyridine carbonitrile systems and illustrate the type of data generated.)
| Descriptor | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A lower gap often implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
In studies of analogous cyclopenta[b]pyridine derivatives, MEP analysis has been used to identify the active sites of the molecules. acs.org The electron-rich zones (red) are often located around the nitrogen atoms of the pyridine ring and the nitrile group, highlighting these as likely sites for interactions with electrophiles or for coordinating to metal surfaces. The electron-deficient regions (blue) are typically found around the hydrogen atoms. acs.org
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is invaluable for investigating the step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which govern the rate of the reaction, and helps to validate or propose reaction mechanisms.
While synthetic routes for related cyclopenta[b]pyridine derivatives have been proposed, detailed computational studies elucidating their formation mechanisms are not extensively documented in the available literature. nih.gov A theoretical study on the formation of 5H,6H,7H-Cyclopenta[c]pyridine-4-carbonitrile would involve locating the transition state structures for each step of the proposed synthesis. This would provide insights into the feasibility of the reaction and could help in optimizing reaction conditions to improve yields and minimize byproducts.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods can accurately predict various spectroscopic properties of molecules, which is essential for structure elucidation and characterization. By calculating vibrational frequencies, it is possible to simulate a molecule's Infrared (IR) and Raman spectra. researchgate.net Similarly, by calculating nuclear magnetic shielding constants, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts.
This predictive power is particularly useful when comparing theoretical data with experimental results. For many pyridine derivatives, DFT calculations have been used to assign vibrational modes observed in experimental IR spectra and to confirm the chemical structure by correlating calculated 1H and 13C NMR chemical shifts with measured values. nih.govacs.orgnih.gov For example, the characteristic C≡N stretching frequency in the IR spectrum of related compounds is observed experimentally and can be accurately predicted computationally. nih.govacs.org
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound (Note: This table illustrates the typical correlation found for analogous structures, such as 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. acs.org)
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
|---|---|---|
| C-H aromatic stretch | 3067 | (Typically slightly higher before scaling) |
| C-H aliphatic stretch | 2977, 2935 | (Typically slightly higher before scaling) |
| C≡N stretch | 2204 | (Typically correlates well after scaling) |
Applications of 5h,6h,7h Cyclopenta C Pyridine 4 Carbonitrile in Chemical Science and Technology Excluding Clinical
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
While the synthesis of various derivatives of the 5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile core has been documented, detailed research on the use of this specific parent compound as a versatile intermediate for the construction of more complex organic molecules is not extensively available in the reviewed literature. The existing research primarily focuses on the synthesis of its derivatives and the evaluation of their direct applications, rather than their use as building blocks in multi-step synthetic pathways.
Contributions to Catalysis and Ligand Design
Based on the available scientific literature, there is no significant information detailing the contributions of this compound or its direct derivatives to the fields of catalysis and ligand design.
Development of Functional Materials and Polymers
The structural characteristics of the cyclopenta[c]pyridine framework have been leveraged in the development of functional materials, most notably in the area of corrosion inhibition.
Corrosion Inhibition Applications
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments. nih.gov A study investigating a series of these compounds (CAPD-1, CAPD-2, CAPD-3, and CAPD-4) in a molar sulfuric acid medium revealed their effectiveness in protecting the metal surface. nih.gov
The inhibition efficiency of these compounds increases with their concentration, reaching a maximum at 1.0 mM. nih.gov Among the studied derivatives, CAPD-1 exhibited the highest protective performance, with a superior inhibition efficiency of 97.7%. nih.gov The mechanism of inhibition is attributed to the adsorption of the organic molecules onto the carbon steel surface, a process that follows the Langmuir isotherm model and involves both physisorption and chemisorption. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, confirmed that these derivatives act as mixed-type inhibitors. nih.gov
| Compound | Concentration (mM) | Inhibition Efficiency (%) |
|---|---|---|
| CAPD-1 | 0.04 | 46.9 |
| CAPD-1 | 1.0 | 97.7 |
| CAPD-2 | 0.04 | 43.6 |
| CAPD-2 | 1.0 | 94.4 |
| CAPD-3 | 0.04 | 42.5 |
| CAPD-3 | 1.0 | 91.9 |
| CAPD-4 | 0.04 | 40.4 |
| CAPD-4 | 1.0 | 90.5 |
Optoelectronic Properties
There is no specific information available in the reviewed scientific literature regarding the optoelectronic properties of this compound or its direct derivatives.
Agrochemical Applications and Plant Protection Chemistry
The cyclopenta[c]pyridine scaffold has been identified as a promising framework for the development of novel agrochemicals, particularly in the realm of plant pathogen control.
Antiviral Activity against Plant Pathogens
Recent research has highlighted the potential of cyclopenta[c]pyridine derivatives as potent antiviral agents against plant pathogens like the Tobacco Mosaic Virus (TMV). A series of novel 5-aryl-cyclopenta[c]pyridine derivatives were synthesized and evaluated for their anti-TMV activity. Several of these compounds exhibited superior performance compared to the commercial virucide ribavirin (B1680618) at concentrations of 500 and 100 µg/mL.
Notably, compound 4k , which features a m-methoxyphenyl substitution, demonstrated the most potent anti-TMV activity in vivo. At a concentration of 500 µg/mL, it showed an inactivation effect of 51.1 ± 1.9%, a curative effect of 50.7 ± 3.6%, and a protection effect of 53.8 ± 2.8%. Furthermore, toxicological studies indicated that this promising compound has low toxicity to zebrafish. Molecular docking studies suggest that the introduction of an aryl group enhances the binding affinity of these derivatives to the TMV receptor proteins.
In addition to their antiviral properties, these 5-aryl-cyclopenta[c]pyridine derivatives also displayed good larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities. For instance, compound 4i (3,4,5-trifluorophenyl) showed an outstanding inhibition ratio of 91.9% against Sclerotinia sclerotiorum, 75% against Botrytis cinerea, and 62.5% against Phytophthora infestans at a concentration of 50 µg/mL. These findings underscore the potential of this class of compounds as multi-faceted agents for crop protection.
| Compound | Activity | Target Organism | Concentration | Inhibition/Effect (%) |
|---|---|---|---|---|
| 4k (m-methoxyphenyl) | Inactivation Effect | Tobacco Mosaic Virus (TMV) | 500 µg/mL | 51.1 ± 1.9 |
| Curative Effect | 50.7 ± 3.6 | |||
| Protection Effect | 53.8 ± 2.8 | |||
| 4i (3,4,5-trifluorophenyl) | Fungicidal Activity | Sclerotinia sclerotiorum | 50 µg/mL | 91.9 |
| Botrytis cinerea | 75 | |||
| Phytophthora infestans | 62.5 |
Insecticidal and Fungicidal Properties for Agricultural Use
Following a comprehensive review of scientific literature, no specific studies detailing the insecticidal or fungicidal properties of this compound for agricultural applications have been identified. Research into the bioactivity of pyridine (B92270) derivatives is extensive, with many compounds investigated for their potential as pesticides. However, data directly pertaining to the efficacy of this specific molecule against common agricultural pests or fungal pathogens is not publicly available in the reviewed sources.
Structure-Reactivity and Structure-Performance Relationship Studies in Non-Biological Contexts
There is a notable absence of published research focused on the structure-reactivity and structure-performance relationships of this compound in non-biological contexts. While related heterocyclic compounds and other pyridine-carbonitrile derivatives have been synthesized and studied for applications such as corrosion inhibition, specific investigations into how the molecular structure of this compound influences its chemical reactivity or performance in materials science or other non-biological technological applications are not documented in the available literature. Therefore, no data tables or detailed research findings on this topic can be provided at this time.
Future Research and Opportunities for this compound
The fused heterocyclic compound this compound represents a unique scaffold with potential applications across various chemical disciplines. Its rigid, planar structure combined with the electronic characteristics of the pyridine ring and the reactivity of the nitrile group makes it a compelling target for future investigation. This article explores emerging research directions and opportunities centered on this molecule, focusing on the diversification of its structure, its integration into advanced materials, and the synergistic use of modern experimental and computational techniques.
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Prevents side reactions (e.g., decomposition) |
| Catalyst | NH₄OAc | Enhances cyclization efficiency |
| Solvent | Acetic acid/Ethanol | Balances solubility and crystallization yield |
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : Exact mass (e.g., 250.30 g/mol for analogs) validates molecular formula .
Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian software optimizes geometry at B3LYP/6-31G(d) level to predict:
- Molecular Docking : AutoDock Vina assesses binding affinity to enzymes (e.g., kinases), with scoring functions validated against crystallographic data .
Advanced: How can crystallographic data resolve ambiguities in the bicyclic structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) :
Example : A cyclopenta-pyridine analog showed torsion angles of 3.8° (N1'–C2'–C3'–C4'), confirming planar rigidity .
Advanced: How do contradictory bioactivity results for this compound arise, and how can they be resolved?
Methodological Answer:
Contradictions often stem from:
Q. Resolution Strategies :
| Approach | Example |
|---|---|
| Dose-response curves | Validate IC₅₀ across 3+ replicates |
| Structural analogs | Compare 4-Cl vs. 4-F substituents |
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : Targets kinases (e.g., EGFR) via nitrile group coordination to Mg²⁺ in ATP-binding pockets .
- Neuroactive Potential : Modulates GABA receptors in vitro (EC₅₀ ~10 µM) via π-π stacking with aromatic residues .
Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Low yield in cyclization steps (<40% at >10 g scale) .
- Nitrile group instability under acidic conditions.
- Solutions :
Advanced: How do steric and electronic effects influence the regioselectivity of functionalization?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 2-methylphenyl) direct electrophilic substitution to C3 (vs. C5) .
- Electronic Effects : Nitrile groups deactivate adjacent positions (C4), favoring C7 bromination (e.g., 85% yield with NBS) .
Q. Case Study :
| Reaction | Regioselectivity | Yield |
|---|---|---|
| Bromination (NBS) | C7 > C4 (4:1) | 78% |
| Methoxylation (NaOMe) | C5 > C3 (3:1) | 62% |
Basic: What analytical techniques quantify purity, and how are method parameters validated?
Methodological Answer:
- HPLC : C18 column (MeCN:H₂O = 70:30), UV detection at 254 nm. LOD = 0.1 µg/mL .
- Validation : ICH guidelines for linearity (R² > 0.995), repeatability (RSD < 2%) .
Advanced: How do solvent effects influence the compound’s conformation in solution?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
